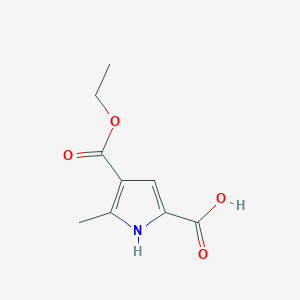

4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxycarbonyl-5-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-7(8(11)12)10-5(6)2/h4,10H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLCKOHEJDFRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting with a suitable substituted amine and an ester, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired product. Specific reagents and catalysts, such as acids or bases, may be employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis. Its derivatives are utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's functional groups facilitate reactions such as esterification, amide formation, and cyclization.

Biology

Research has indicated that derivatives of this compound may exhibit significant biological activity, making them candidates for drug discovery and development. The following biological applications have been identified:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria.

- Anti-inflammatory Effects : The compound may reduce inflammatory responses, indicating a potential role in treating inflammatory diseases.

- Antioxidant Properties : Its structure allows for scavenging free radicals, contributing to its potential as an antioxidant agent.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties. These applications include:

- Production of polymers with enhanced mechanical properties.

- Synthesis of agrochemicals that improve crop yield and resistance to pests.

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Potential reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Properties

In vitro assays using human cell lines showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). This suggests a mechanism by which the compound could be used to manage inflammatory conditions.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of compounds similar to this compound. Modifications aimed at enhancing oral bioavailability and reducing metabolic clearance have been explored, indicating pathways for developing effective therapeutics based on this compound's structure.

Mechanism of Action

The mechanism of action of 4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Substituent Variations

- 4-(Methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid Molecular Formula: C₁₁H₁₅NO₄ Substituents: Methoxycarbonyl (position 4), methyl (position 5), propyl (position 3). The propyl group at position 3 introduces steric hindrance, which may limit reactivity in coupling reactions .

- 4-Acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid Substituents: Acetyl (position 4), methyl (position 5), isopropyl (position 3). Key Differences: The acetyl group is electron-withdrawing, likely enhancing the acidity of the carboxylic acid (pKa reduction) compared to ethoxycarbonyl.

Functional Group Modifications

- 3-Hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid

Fused-Ring Systems

- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

- Examples : 5-Chloro (10b), 5-methoxy (10c) variants.

- Key Differences : The fused pyridine-pyrrole system enhances π-electron delocalization, improving fluorescence properties. Chloro substituents (10b) reduce synthetic yield (71% vs. 80–95% for 10a and 10c), likely due to steric or electronic effects during cyclization .

Non-Pyrrole Analogs

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid Structure: Pyrimidine ring with chloro and methyl substituents. Key Differences: The pyrimidine ring’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity.

- 3-(Ethoxycarbonyl)-2-methylenenonanoic acid Structure: Linear aliphatic chain with ethoxycarbonyl and methylene groups. Key Differences: The absence of a heterocyclic ring reduces aromatic stabilization but increases flexibility, favoring applications in lipid-based drug delivery systems .

Research Findings and Implications

- Substituent Effects : Ethoxycarbonyl groups balance lipophilicity and reactivity, making the target compound suitable for prodrug designs. Methoxy analogs (e.g., ) may offer better solubility but reduced metabolic stability.

- Synthetic Yields : Fused-ring systems (e.g., ) show yield variations dependent on substituent electronics (e.g., electron-withdrawing Cl reduces yield).

Biological Activity

4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 21898-68-0) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include an ethoxycarbonyl group and a carboxylic acid functionality, making it a candidate for various therapeutic applications.

The molecular formula of this compound is with a molecular weight of 269.25 g/mol. Its structure includes a five-membered ring with one nitrogen atom, typical of pyrrole compounds.

| Property | Value |

|---|---|

| CAS No. | 21898-68-0 |

| Molecular Formula | C12H15NO6 |

| Molecular Weight | 269.25 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating the ability to inhibit growth effectively. For instance, studies have shown that certain pyrrole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been shown to inhibit cell proliferation and induce cell cycle arrest in various human cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction may lead to the modulation of key pathways involved in cell growth, apoptosis, and microbial resistance .

Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial effects of various pyrrole derivatives, including this compound, revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effective inhibition at concentrations as low as 50 µg/mL.

Study 2: Anticancer Efficacy

In another investigation focusing on the anticancer potential of this compound, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis rates, with a significant reduction in cell viability observed at concentrations above 100 µM after 48 hours of treatment.

Q & A

Basic: What are the standard synthetic routes for 4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate nitrogen-containing precursors (e.g., hydrazines or amines). For example, similar pyrrole-carboxylic acids are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a formylation agent, followed by hydrolysis to yield the carboxylic acid group . Key optimization steps include:

- Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.

- Catalyst selection : Using mild bases like pyridine to deprotonate intermediates.

- Workup protocols : Acidic hydrolysis (e.g., HCl/THF) to cleave ester groups selectively .

Characterization via H/C NMR and IR spectroscopy is critical to confirm regioselectivity and functional group integrity .

Basic: Which spectroscopic and computational methods are most reliable for characterizing this compound’s structure?

Methodological Answer:

- Experimental techniques :

- X-ray crystallography : Resolves substituent positions and hydrogen-bonding patterns (e.g., carboxyl vs. ethoxycarbonyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers (e.g., methyl vs. ethyl substitutions).

- Vibrational spectroscopy (IR) : Identifies carboxylic acid O–H stretches (~2500–3000 cm) and ester C=O bonds (~1700 cm) .

- Computational methods :

Advanced: How can computational reaction path searches (e.g., quantum chemical calculations) improve the design of novel derivatives?

Methodological Answer:

Advanced computational workflows, such as those developed by ICReDD, integrate quantum chemical calculations (e.g., transition state analysis) with machine learning to predict feasible reaction pathways . For example:

- Reactivity prediction : Identify electrophilic/nucleophilic sites using Fukui indices.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.

- Yield optimization : Screen catalysts (e.g., Pd/C or organocatalysts) via virtual libraries to enhance regioselectivity .

Experimental validation through small-scale parallel synthesis (e.g., 24-well plates) is recommended to test computational predictions .

Advanced: How can contradictory data on biological activity (e.g., enzyme inhibition vs. no activity) be resolved for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) using HPLC-purified samples (>95% purity).

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

- Target validation : Employ CRISPR-edited cell lines to confirm specificity (e.g., knocking out suspected enzyme targets) .

Cross-referencing with structurally analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) can clarify structure-activity relationships .

Advanced: What strategies are effective for resolving ambiguities in regiochemistry during substitution reactions?

Methodological Answer:

- Isotopic labeling : Incorporate C at the methyl or ethoxycarbonyl group to track substitution sites via C NMR .

- Single-crystal XRD : Resolve positional ambiguities in derivatives (e.g., distinguishing C4 vs. C5 methylation) .

- Competitive kinetics : Compare reaction rates of protected vs. unprotected carboxylic acid groups to determine steric/electronic effects .

Basic: How can the stability of this compound under varying storage conditions be systematically evaluated?

Methodological Answer:

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via TLC or HPLC .

- Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products (e.g., λ = 254 nm exposure for 48 hours).

- pH stability : Test solubility and degradation in buffers (pH 3–10) to identify optimal storage conditions (e.g., lyophilized at pH 6–7) .

Advanced: What methodologies are recommended for scaling up synthesis while maintaining regiochemical purity?

Methodological Answer:

- Flow chemistry : Minimize side reactions through precise temperature/residence time control (e.g., 0.1 M substrate in DMF at 100°C, 10 min residence time) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Crystallization optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance yield and purity (>99% by GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.